molecular formula C15H12N2O2 B7808626 N-Benzyl-4-aminophthalimide

N-Benzyl-4-aminophthalimide

Cat. No.: B7808626
M. Wt: 252.27 g/mol
InChI Key: QDLIZJGZOIZMAK-UHFFFAOYSA-N
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Description

N-Benzyl-4-aminophthalimide is a phthalimide derivative characterized by a benzylamine substituent at the 4-position of the phthalimide core. Phthalimides are heterocyclic compounds with a fused benzene and imide structure, widely studied for their optical, electronic, and biological properties. The benzyl group in this compound enhances lipophilicity and may influence intermolecular interactions, making it relevant in applications such as fluorescence sensing, organic electronics, and medicinal chemistry.

Properties

IUPAC Name

5-amino-2-benzylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLIZJGZOIZMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Traditional Procedure: The synthesis of N-Benzyl-4-aminophthalimide typically involves the reaction of phthalic anhydride with benzylamine in the presence of a catalyst such as sulphamic acid.

    Microwave-Assisted Synthesis: An alternative method involves the use of microwave irradiation to accelerate the reaction between phthalic anhydride and benzylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Formation of corresponding phthalimide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phthalimides.

Mechanism of Action

The mechanism of action of N-Benzyl-4-aminophthalimide involves its ability to interact with molecular targets through its fluorescent properties. The compound can bind to specific sites within molecules, allowing researchers to track and study molecular interactions and dynamics. The fluorescence emitted by the compound provides valuable information about the environment and behavior of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Benzyl-4-aminophthalimide with structurally related compounds, focusing on substituent effects, solubility, anion-binding capabilities, and functional properties. Key comparisons are drawn from the evidence provided and analogous studies.

Structural Analog: N-Allyl-4-(4-(N-phenylureido)benzylamino)-1,8-naphthalimide

This naphthalimide derivative (discussed in ) shares a benzylamino substituent but differs in core structure (naphthalimide vs. phthalimide) and additional functional groups:

  • Core Structure : The naphthalimide core (two fused benzene rings) extends π-conjugation compared to the single benzene in phthalimide, leading to redshifted absorption/emission spectra.
  • Substituents: The presence of a phenylureido group and allyl chain in the naphthalimide derivative introduces hydrogen-bonding sites and steric bulk, absent in this compound.
  • Anion Binding: The ureido group in the naphthalimide compound facilitates selective anion binding (e.g., acetate, phosphate) via hydrogen bonding, as demonstrated in fluorescence quenching experiments . By contrast, this compound lacks such groups, likely reducing its anion affinity.

Comparison Table

Property This compound N-Allyl-4-(4-(N-phenylureido)benzylamino)-1,8-naphthalimide
Core Structure Phthalimide (C₈H₅NO₂) 1,8-Naphthalimide (C₁₂H₈NO₂)
Substituents Benzylamine at 4-position Allyl, phenylureido, and benzylamino groups
Molecular Weight (g/mol) ~252.27 (calculated) ~456.50 (reported)
Solubility Low in water; moderate in DMSO Enhanced solubility in polar aprotic solvents due to ureido group
Anion Binding Affinity Likely weak (no H-bond donors) Strong for acetate, phosphate (ΔF₀ ~70% quenching)
Fluorescence Properties Expected blue emission Green emission (λₑₘ ~525 nm)

Functional Group Impact

  • Benzyl vs. Allyl: The benzyl group in this compound increases steric hindrance and aromatic interactions compared to the allyl group in the naphthalimide analog. This may reduce rotational freedom and alter aggregation behavior.
  • Amino vs.

Pharmacological Relevance

However, phthalimide derivatives like thalidomide analogs are known for immunomodulatory effects, suggesting that the benzyl group could modulate bioactivity through lipophilicity or target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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